3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Overview
Description
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of bromine and methoxy groups further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the dimethoxybenzoyl group: This can be done through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The presence of the bromophenyl and dimethoxybenzoyl groups allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also contribute to its stability and ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methylphenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the spirocyclic structure and the specific functional groups makes this compound a valuable target for further research and development.
Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O3S/c1-29-19-12-9-17(15-20(19)30-2)22(28)27-23(31)21(16-7-10-18(25)11-8-16)26-24(27)13-5-3-4-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCYSQYBOCZKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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